2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
説明
The compound 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a pyridine-3-carboxylic acid derivative featuring a sulfanyl linker substituted with a carbamoylmethyl group and a 2-(difluoromethoxy)phenyl moiety. This structure combines a carboxylic acid group for hydrogen bonding, a sulfanyl bridge for metabolic stability, and a difluoromethoxy group to enhance lipophilicity and bioavailability.
特性
IUPAC Name |
2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-15(17)23-11-6-2-1-5-10(11)19-12(20)8-24-13-9(14(21)22)4-3-7-18-13/h1-7,15H,8H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGNQBYZRTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid, with CAS No. 721406-46-8, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.
- Molecular Formula : C₁₅H₁₂F₂N₂O₄S
- Molecular Weight : 354.33 g/mol
- Structure : The compound consists of a pyridine ring substituted with a difluoromethoxy group and a carbamoyl methyl sulfanyl moiety.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
1. Antitumor Activity
- Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) through mechanisms involving FOXM1 inhibition, which is crucial for cancer cell survival and proliferation .
2. Anti-inflammatory Properties
- Pyridine derivatives are often explored for their anti-inflammatory effects. Compounds similar to 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid have been reported to exhibit significant reductions in inflammatory markers in vitro and in vivo models .
3. Antimicrobial Activity
- The antimicrobial properties of pyridine derivatives are well-documented. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid can be influenced by its structural components:
| Structural Feature | Biological Effect |
|---|---|
| Difluoromethoxy Group | Enhances lipophilicity and cellular uptake |
| Carbamoyl Group | Influences binding affinity to biological targets |
| Sulfanyl Linkage | May contribute to reactive oxygen species (ROS) generation |
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid:
- Study on FOXM1 Inhibition :
- Anti-inflammatory Efficacy :
- Antimicrobial Activity Assessment :
類似化合物との比較
Structural Analogues and Substituent Effects
Key analogues are compared below based on substituent groups, molecular weight, and functional motifs:
Key Observations:
- Substituent Impact on Lipophilicity : The trifluoromethyl group in confers higher lipophilicity than the target compound’s difluoromethoxy group. However, the latter may offer better metabolic stability due to reduced steric hindrance .
- Carboxylic Acid Dimerization : Analogues like form dimers via C–H⋯O interactions, suggesting the target compound may exhibit similar crystal packing or solution-phase aggregation .
Pharmacological and Biophysical Properties
- Binding Affinity : The Glide XP scoring function highlights hydrophobic enclosure and H-bonding as critical for affinity. The target compound’s difluoromethoxy and carbamoyl groups may synergize to enhance binding in hydrophobic pockets while maintaining polar interactions.
- Solubility : Carboxylic acid groups (common to all analogues) improve aqueous solubility, but bulky substituents (e.g., trifluoromethyl ) reduce it. The target compound’s balance of lipophilic (difluoromethoxy) and polar (carbamoyl) groups may optimize membrane permeability and solubility.
- Metabolic Stability: Sulfanyl linkages generally resist oxidation, while difluoromethoxy groups reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues .
Crystallographic and Conformational Analysis
- Dihedral Angles : In , dihedral angles between pyridine and phenyl rings are ~55–58°, influencing intermolecular interactions. The target compound’s larger substituent may increase steric strain, altering angles and packing efficiency.
- Dimerization : Carboxylic acid dimers in stabilize the crystal lattice. The carbamoyl group in the target compound may introduce additional C=O⋯H–N interactions, modifying solid-state behavior .
Q & A
Q. What methodologies quantify synergistic effects of this compound in multi-drug therapies?
- Methodology : Apply the Chou-Talalay combination index (CI) method: treat cancer cells with the compound and a chemotherapeutic agent (e.g., cisplatin) at fixed ratios. Calculate CI values via CompuSyn software. CI <1 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., apoptosis assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
